3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde

Description

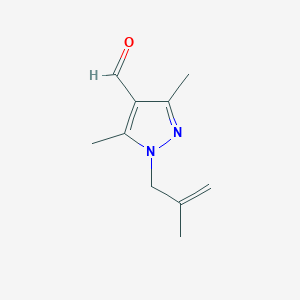

3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at the 4-position, methyl groups at the 3- and 5-positions, and a 2-methylallyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antifungal properties.

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6H,1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENSAAFMOSMIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=C)C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

Oxidation: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial properties. For example, compounds similar to 3,5-dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

- Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. This suggests that this compound may hold promise in cancer therapy .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives:

- Synthesis and Characterization : A study published in Molbank reported the synthesis of related pyrazole derivatives through reactions involving indane-1,3-dione and characterized them using NMR and IR spectroscopy. These derivatives exhibited promising biological activities, highlighting the significance of structural modifications in enhancing efficacy .

- Biological Evaluation : Research conducted on structurally similar compounds demonstrated their ability to inhibit specific enzymes linked to cancer progression. The findings suggest that modifications to the pyrazole structure can lead to enhanced biological activity, paving the way for novel anticancer agents .

- Antibacterial Studies : A comprehensive evaluation of various pyrazole derivatives revealed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicated that specific substitutions on the pyrazole ring could improve antimicrobial potency .

Potential Applications

Given its diverse biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.

- Agricultural Chemistry : Potential use as a pesticide or fungicide due to its antimicrobial properties.

- Material Science : Exploration as a precursor for synthesizing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrazole ring can interact with various biological receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural Comparisons

Pyrazole-4-carbaldehyde derivatives differ primarily in their substituents at the 1-, 3-, and 5-positions. Key structural analogs include:

Key Observations :

- The 2-methylallyl group in the target compound may confer unique reactivity in nucleophilic additions or cyclization reactions compared to phenyl or fluorinated substituents.

- Aromatic substituents (e.g., phenyl, m-tolyl) enhance hydrophobic interactions in biological systems, whereas allylic or fluoroalkyl groups may improve membrane permeability .

Antimicrobial Activity

- 1,3,4-Thiadiazole derivatives (synthesized from pyrazole precursors) showed potent activity against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 8–32 µg/mL .

- Schiff bases of pyrazole-4-carbaldehydes (e.g., 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) exhibited antifungal activity against Aspergillus fumigatus and Candida albicans, attributed to increased electron density at the imine group .

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated antibacterial and antifungal effects, with MBC/MFC values comparable to standard drugs .

Comparison :

- The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may reduce antimicrobial potency but improve solubility.

- Allylic substituents could enhance interaction with microbial membranes, though direct data are needed.

Antioxidant Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives showed DPPH radical scavenging activity with IC₅₀ values of 12–45 µg/mL, influenced by electron-donating substituents .

- Pyrazole-carbaldehydes with conjugated systems (e.g., furan in ) may exhibit enhanced antioxidant capacity via resonance stabilization.

Inference :

Biological Activity

3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula and CAS Number 1004365-13-2, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and an allyl aldehyde group. The structure can be represented as follows:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1004365-13-2 |

| MDL Number | MFCD07186516 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The bactericidal mechanism was attributed to the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated against various cancer cell lines. In a comparative study using the MTT assay, it was found that this compound exhibited moderate cytotoxic effects.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| Liver Carcinoma Cells | 8.74 |

| Lung Carcinoma Cells | 5.35 |

| Normal Lung Fibroblast Cells | >50 |

The results indicate that while the compound is effective against cancer cells, it shows low toxicity towards normal cells, suggesting a favorable therapeutic index .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Protein Synthesis: The compound disrupts bacterial growth by inhibiting protein synthesis.

- Disruption of Nucleic Acid Synthesis: It interferes with nucleic acid production in target cells.

- Induction of Apoptosis in Cancer Cells: The observed cytotoxicity in carcinoma cell lines suggests that it may induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic techniques for characterizing 3,5-dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the aldehyde proton (δ ~9.5–10.0 ppm) and pyrazole ring carbons. FTIR can verify the C=O stretch (~1700 cm) and C-H stretches from the 2-methylallyl group .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional conformations. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams .

Q. How can synthetic routes to this compound be optimized to improve yield and purity?

- Methodological Answer :

- Stepwise alkylation : React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methylallyl chloride under basic conditions (e.g., KCO/DMF). Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A). Use a fume hood to avoid inhalation (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Include desiccants to prevent aldehyde degradation .

Advanced Research Questions

Q. How does the 2-methylallyl substituent influence the compound’s reactivity in radical-mediated reactions?

- Methodological Answer :

- Experimental Design : Use laser photolysis to generate 2-methylallyl radicals, and track reaction kinetics with oxygen via photoionization mass spectrometry. Compare rate constants (k) at varying temperatures (300–500 K) and pressures (1–10 bar) .

- Computational Support : Perform master equation simulations (e.g., MESMER) to model adduct equilibration and predict dominant pathways (e.g., peroxyl radical formation) under combustion conditions .

Q. How can crystallographic data resolve contradictions between experimental and computational bond length predictions?

- Methodological Answer :

- Data Reconciliation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SXRD data. For example, discrepancies in C4–N1 bond lengths (~1.35 Å experimental vs. 1.38 Å computational) may arise from crystal packing effects. Refine DFT models with dispersion corrections (e.g., D3-BJ) .

Q. What strategies enable the use of this compound as a precursor for heterocyclic systems?

- Methodological Answer :

- Aldehyde Functionalization : React with malononitrile or hydrazides to form pyrazole-fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines). Optimize solvent polarity (e.g., DMF vs. ethanol) to control cyclization efficiency .

- Mechanistic Insight : Use -NMR kinetics to track intermediates in Knoevenagel condensations or Schiff base formations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.